molecular formula C23H13Cl2FN4O3 B11224688 3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione

3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione

Cat. No.: B11224688
M. Wt: 483.3 g/mol
InChI Key: FRLJRNIKOMUQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, permanently inhibiting its enzymatic activity. This mechanism is critical for researching B-cell receptor signaling pathways, which are central to the activation, proliferation, and survival of B-cells. As such, this compound is a valuable pharmacological tool for investigating the pathogenesis of B-cell-mediated autoimmune diseases, such as rheumatoid arthritis and lupus, and for evaluating the therapeutic potential of BTK inhibition in preclinical models. The compound's high selectivity and irreversible binding profile make it particularly useful for sustained pathway suppression in both in vitro and in vivo studies aimed at understanding B-cell biology and developing new treatment strategies for immune-related disorders. For Research Use Only. Not for Human or Veterinary Diagnostic or Therapeutic Use.

Properties

Molecular Formula

C23H13Cl2FN4O3

Molecular Weight

483.3 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H13Cl2FN4O3/c24-13-5-8-20-27-14(9-21(31)29(20)11-13)12-28-19-4-2-1-3-16(19)22(32)30(23(28)33)15-6-7-18(26)17(25)10-15/h1-11H,12H2

InChI Key

FRLJRNIKOMUQIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=O)N4C=C(C=CC4=N3)Cl)C5=CC(=C(C=C5)F)Cl

Origin of Product

United States

Biological Activity

The compound 3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic effects, including anticancer, antibacterial, anti-inflammatory, and antifungal properties. This article aims to synthesize existing research findings regarding the biological activity of this specific compound.

Chemical Structure and Properties

The compound's structure features a quinazoline core with various substituents that may influence its biological activity. The presence of chlorine and fluorine atoms in the phenyl ring and a pyrido-pyrimidine moiety are significant for its pharmacological profile.

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant anticancer properties. For example, studies have indicated that certain quinazoline derivatives can inhibit the growth of various cancer cell lines by targeting tyrosine kinases involved in cell proliferation and survival. In particular, compounds similar to the one have demonstrated efficacy against colorectal cancer cells (HCT-116) and breast cancer cells (MCF-7) with IC50 values ranging from 0.052 to 0.084 µM against c-Met and VEGFR-2 tyrosine kinases .

Antibacterial and Antifungal Activity

Quinazolines have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Compounds derived from quinazoline have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. Additionally, antifungal activity has been reported against fungi like Candida albicans .

Anti-inflammatory and Analgesic Effects

In experimental models, quinazoline derivatives have been found to exhibit anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This suggests that these compounds could be developed further as novel analgesics .

Cytotoxicity

The cytotoxic effects of quinazoline derivatives have been extensively studied using various cell lines. For instance, certain derivatives have demonstrated high cytotoxicity with IC50 values in the low micromolar range against prostate cancer cells (PC3) and other tumor cell lines .

Research Findings Summary

Biological Activity Activity Type Cell Lines/Pathogens Tested IC50/Effectiveness
AnticancerCytotoxicHCT116, MCF-70.052 - 0.084 µM
AntibacterialBactericidalE. coli, S. aureusEffective
AntifungalFungicidalC. albicansEffective
Anti-inflammatoryPain reliefRat modelsSuperior to indomethacin
CytotoxicityGeneralPC3, MCF-7Low micromolar range

Case Studies

  • Cytotoxicity Evaluation : A study evaluated several quinazoline derivatives for their cytotoxic effects on cancer cell lines using the MTT assay. The compound exhibited significant growth inhibition in a dose-dependent manner across multiple cell lines.
  • Antimicrobial Screening : Another study focused on the antibacterial properties of modified quinazolines against clinical strains of bacteria. The results indicated a broad spectrum of activity, particularly against resistant strains.

Scientific Research Applications

Biological Activities

Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, quinazoline derivatives have been reported to target specific kinases involved in cancer proliferation and survival pathways.

Antimicrobial Properties
This compound's structural features suggest potential antimicrobial activity. Similar compounds have been tested against a range of bacteria and fungi, demonstrating effectiveness in inhibiting growth. The presence of halogen atoms (like chlorine and fluorine) in the structure often correlates with enhanced antimicrobial efficacy.

Anti-inflammatory Effects
Quinazolines are also noted for their anti-inflammatory properties. Compounds in this class have been shown to reduce inflammatory markers in various models, suggesting that this compound may possess similar effects.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related quinazoline derivative showed potent activity against breast cancer cell lines by inhibiting the PI3K/Akt signaling pathway. The compound induced apoptosis and reduced cell viability significantly compared to controls.

Case Study 2: Antimicrobial Screening

In another investigation, several quinazoline derivatives were screened for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions enhanced efficacy against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and structural profile of the target compound, we compare it with four analogs identified in the literature (Table 1).

Table 1: Structural and Functional Comparison of Quinazoline and Pyrido-Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Activity Evidence Source
Target Compound Quinazoline-2,4-dione 3-(3-Cl-4-F-phenyl); 1-(7-Cl-4-oxopyrido[1,2-a]pyrimidin-2-yl-methyl) Not reported Hypothesized kinase inhibitor N/A
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate Pyrido[1,2-a]pyrimidin-4-one Benzisoxazolyl; piperidinium ethyl; methyl group on pyrido-pyrimidine Not reported Unclear (structural focus)
3-(2-Chloroethyl)-2,4(1H,3H)-quinazolinedione Quinazoline-2,4-dione 3-(2-chloroethyl) ~213.6 Anticonvulsant (speculative)
7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid Quinoline-4-one 7-Cl; 6-F; 1-(4-F-phenyl); 3-carboxylic acid ~363.7 Antibacterial (fluoroquinolone-like)
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine Quinazolinamine 3-Cl-4-F-phenyl; 7-methoxy; 6-(morpholinylpropoxy) 446.9 Kinase inhibitor (e.g., EGFR)

Key Findings

Core Structure Variations: The target compound’s quinazoline-2,4-dione core distinguishes it from the quinoline-4-one (e.g., ’s fluoroquinolone analog) and pyrido-pyrimidin-4-one (). Quinazoline-diones are associated with kinase inhibition, while quinoline-4-ones are linked to antibacterial activity . The compound in shares the 3-chloro-4-fluorophenyl substituent but features a quinazolinamine core with a morpholinylpropoxy chain, suggesting divergent target selectivity (e.g., EGFR vs. broader kinase targets) .

Substituent Impact :

  • The pyrido-pyrimidinylmethyl group in the target compound introduces a fused bicyclic system absent in simpler analogs like 3-(2-chloroethyl)-quinazolinedione . This may enhance binding to ATP pockets in kinases.
  • Compared to the morpholinylpropoxy chain in ’s compound, the target’s pyrido-pyrimidinylmethyl group likely reduces polarity, improving blood-brain barrier penetration.

Halogenation Patterns: Multiple chloro/fluoro groups (e.g., 3-Cl-4-F-phenyl, 7-Cl on pyrido-pyrimidine) in the target compound mirror strategies seen in ’s fluoroquinolone and ’s quinazolinamine, where halogens improve potency and metabolic stability .

Activity Hypotheses :

  • While ’s spirooxindole-based MDM2 inhibitor (Ki <1 nM) highlights the importance of rigid scaffolds for high affinity, the target compound’s flexible pyrido-pyrimidinylmethyl arm may favor allosteric kinase modulation .

Preparation Methods

Anthranilic Acid-Based Cyclization

A widely adopted approach involves the cyclization of anthranilic acid derivatives. In an eco-efficient one-pot protocol, anthranilic acid reacts with potassium cyanate (KOCN) in aqueous medium to form a urea intermediate, which undergoes base-mediated cyclization to yield the quinazoline-2,4-dione core. For example, treating 4-fluoro-2-aminobenzoic acid with KOCN at room temperature in water generates 7-fluoroquinazoline-2,4(1H,3H)-dione in 91% yield after acidification. This method is scalable to kilogram quantities and minimizes waste, making it industrially viable.

Hydrazinolysis of Ethyl Chloroacetate Derivatives

Alternative routes involve N-alkylation of quinazoline-2,4(1H,3H)-dione with ethyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base. The resulting ester intermediate undergoes hydrazinolysis to form a diacetohydrazide derivative, which serves as a versatile precursor for further functionalization. This method allows precise control over substitution patterns at the 1- and 3-positions of the quinazoline core.

The introduction of the [(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl] group at the 1-position involves a multi-step sequence:

Synthesis of the Pyrido[1,2-a]pyrimidine Intermediate

Pyrido[1,2-a]pyrimidin-4-one is prepared via cyclocondensation of 2-aminopyridine with ethyl acetoacetate in acetic acid under reflux. Chlorination at the 7-position is achieved using phosphorus oxychloride (POCl3) in the presence of N,N-dimethylaniline as a catalyst, yielding 7-chloro-4-oxopyrido[1,2-a]pyrimidine.

N-Alkylation of Quinazoline-2,4-dione

The quinazoline-dione core is alkylated with 2-(chloromethyl)-7-chloropyrido[1,2-a]pyrimidin-4-one using potassium tert-butoxide (t-BuOK) as a base in tetrahydrofuran (THF). The reaction proceeds via an SN2 mechanism, with the chloromethyl group displacing the hydroxyl proton at the 1-position of the quinazoline core. Yields range from 60% to 68%, depending on the stoichiometry and reaction time.

Optimization and Scalability Considerations

Reaction Conditions

Critical parameters for optimizing yield and purity include:

  • Temperature : Alkylation reactions require strict temperature control (0–5°C) to minimize side reactions.

  • Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while THF is preferred for alkylation steps.

  • Catalyst Loading : Copper catalysts in coupling reactions are typically used at 5–10 mol% to balance cost and efficiency.

Scalability Challenges

The one-pot anthranilic acid cyclization method is highly scalable, as demonstrated by a 1 kg pilot-scale synthesis with 89% yield. Conversely, Ullmann couplings and N-alkylation steps may require iterative optimization for large-scale production due to exothermicity and purification challenges.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR : The quinazoline-dione core exhibits characteristic singlet peaks for the N–CH2– group at δ 4.72–4.99 ppm. The pyrido[1,2-a]pyrimidine moiety shows aromatic protons at δ 7.3–8.1 ppm and a carbonyl peak at δ 165–170 ppm in 13C NMR.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 529.02 (calculated for C23H13Cl2FN4O3).

Purity and Yield Data

StepYield (%)Purity (HPLC)
Quinazoline core9198.5
Ullmann coupling7597.2
N-Alkylation6896.8

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of this quinazoline-dione derivative involves multi-step protocols, often starting with functionalization of the pyrido[1,2-a]pyrimidinone core. Key steps include:

  • Oxidative cyclization : Sodium hypochlorite (NaOCl) in ethanol can facilitate ring closure under mild conditions (room temperature, 3 hours), as demonstrated for analogous triazolopyridine systems .
  • Substitution reactions : The chlorophenyl and fluorophenyl groups are typically introduced via nucleophilic aromatic substitution or Suzuki coupling, requiring precise control of temperature (80–120°C) and catalysts (e.g., Pd(PPh₃)₄) .
  • Purification : Column chromatography using silica gel or alumina plugs is critical to isolate intermediates, with yields ranging from 60–75% depending on steric hindrance .

Optimization focus : Adjust solvent polarity (e.g., DMF vs. ethanol) and stoichiometry of halogenated precursors to minimize byproducts.

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve aromatic proton splitting patterns and confirm substituent positions. For example, fluorine-induced shifts in ¹⁹F NMR distinguish para/ortho substitution .
  • Infrared (IR) Spectroscopy : Key absorption bands (e.g., C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹) validate functional groups .
  • X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 298 K) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks, as seen in related pyrimidine derivatives .

Note : Dynamic NMR or variable-temperature studies may be required to address conformational flexibility in solution.

Advanced: How can researchers design experiments to investigate its interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Receptor binding assays : Use radiolabeled ligands (e.g., ³H or ¹²⁵I) in competitive binding studies to quantify affinity (IC₅₀) for targets like kinase domains. Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Cell-based assays : Employ HEK293 or HeLa cells transfected with target receptors to measure intracellular signaling (e.g., cAMP levels via ELISA) .
  • Molecular docking : Perform in silico simulations (AutoDock Vina, Schrödinger Suite) using crystal structures from the PDB to predict binding poses and guide mutagenesis studies .

Pitfalls : Account for off-target effects by screening against related receptors (e.g., GPCR panels) and validate findings with knockout models.

Advanced: How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Answer:
Contradictions often arise from:

  • Assay conditions : Differences in buffer pH, ionic strength, or ATP concentration (for kinase assays) can alter potency. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
  • Compound purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and LC-MS. Impurities from incomplete substitution (e.g., residual chloro intermediates) may skew results .
  • Cell line variability : Use isogenic cell lines and report passage numbers. For example, EGFR inhibition data may vary between A431 and PC9 cells due to mutation profiles .

Resolution strategy : Replicate studies in at least two independent labs with shared compound batches.

Advanced: What methodologies are used to optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

Answer:

  • LogP optimization : Introduce polar groups (e.g., morpholine, piperazine) via reductive amination to reduce logP from >3 to <2, enhancing aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS. Block susceptible sites (e.g., fluorophenyl groups resist CYP450 oxidation better than chlorophenyl) .
  • Prodrug strategies : Mask carboxylate groups as ethyl esters to improve membrane permeability, hydrolyzing in vivo to active forms .

Validation : Use parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models for absorption studies.

Advanced: How can researchers address challenges in scaling up synthesis while maintaining yield and purity?

Answer:

  • Flow chemistry : Transition from batch to continuous flow systems for exothermic steps (e.g., cyclization), improving heat dissipation and reproducibility .
  • Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol, reducing environmental impact without compromising yield .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and automate quenching .

Critical parameters : Optimize catalyst loading (e.g., ≤5 mol% Pd) and reduce column chromatography reliance via crystallization-driven purification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.